molecular formula C19H15NO4 B5793921 3-[(2-methyl-5-phenyl-3-furoyl)amino]benzoic acid

3-[(2-methyl-5-phenyl-3-furoyl)amino]benzoic acid

Cat. No. B5793921
M. Wt: 321.3 g/mol
InChI Key: LKPBBFAJPOKZSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-methyl-5-phenyl-3-furoyl)amino]benzoic acid, also known as Mefenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, fever, and inflammation. It is a member of the anthranilic acid derivatives class of drugs and has been found to be effective in the treatment of various conditions such as menstrual cramps, rheumatoid arthritis, and osteoarthritis.

Mechanism of Action

3-[(2-methyl-5-phenyl-3-furoyl)amino]benzoic acid acid works by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are lipid mediators that are involved in the inflammatory response and are responsible for causing pain, fever, and swelling. By inhibiting COX, 3-[(2-methyl-5-phenyl-3-furoyl)amino]benzoic acid acid reduces the production of prostaglandins and thereby reduces pain, fever, and inflammation.
Biochemical and physiological effects:
3-[(2-methyl-5-phenyl-3-furoyl)amino]benzoic acid acid has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-alpha), which are cytokines that are involved in the inflammatory response. 3-[(2-methyl-5-phenyl-3-furoyl)amino]benzoic acid acid has also been found to reduce the activity of neutrophils, which are immune cells that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

3-[(2-methyl-5-phenyl-3-furoyl)amino]benzoic acid acid has a number of advantages for lab experiments. It is readily available and can be synthesized using simple chemical reactions. It is also relatively inexpensive and has a long shelf life. However, there are some limitations to using 3-[(2-methyl-5-phenyl-3-furoyl)amino]benzoic acid acid in lab experiments. It has been found to be toxic to some cell types and can cause cell death at high concentrations. It also has a relatively low solubility in water, which can make it difficult to dissolve in aqueous solutions.

Future Directions

There are a number of future directions for research on 3-[(2-methyl-5-phenyl-3-furoyl)amino]benzoic acid acid. One area of research is the development of new formulations of 3-[(2-methyl-5-phenyl-3-furoyl)amino]benzoic acid acid that have improved solubility and bioavailability. Another area of research is the development of new analogs of 3-[(2-methyl-5-phenyl-3-furoyl)amino]benzoic acid acid that have improved pharmacological properties. Additionally, there is a need for further research on the mechanism of action of 3-[(2-methyl-5-phenyl-3-furoyl)amino]benzoic acid acid and its effects on different cell types.

Synthesis Methods

3-[(2-methyl-5-phenyl-3-furoyl)amino]benzoic acid acid can be synthesized by a variety of methods, including the reaction of 2,3-dimethylphenol with phosgene to form 2,3-dimethylphenyl chloroformate, which is then reacted with aniline to form 2,3-dimethylphenylamino carbamate. The carbamate is then hydrolyzed to form 2,3-dimethylphenylamine, which is further reacted with 3-nitrobenzoyl chloride to form 3-(2,3-dimethylphenylamino)benzoic acid. The nitro group is then reduced to an amino group using hydrogen and a palladium catalyst, and the resulting amine is further reacted with 2-methyl-5-phenyl-3-furoyl chloride to form 3-[(2-methyl-5-phenyl-3-furoyl)amino]benzoic acid acid.

Scientific Research Applications

3-[(2-methyl-5-phenyl-3-furoyl)amino]benzoic acid acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been found to inhibit the production of prostaglandins, which are responsible for causing pain and inflammation. 3-[(2-methyl-5-phenyl-3-furoyl)amino]benzoic acid acid has also been found to have a selective COX-2 inhibitory effect, which makes it a promising drug for the treatment of inflammatory conditions.

properties

IUPAC Name

3-[(2-methyl-5-phenylfuran-3-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-12-16(11-17(24-12)13-6-3-2-4-7-13)18(21)20-15-9-5-8-14(10-15)19(22)23/h2-11H,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPBBFAJPOKZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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